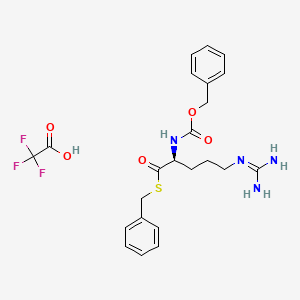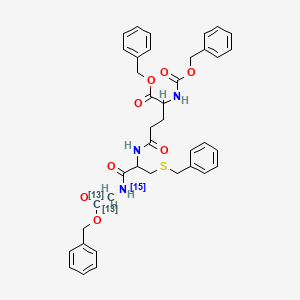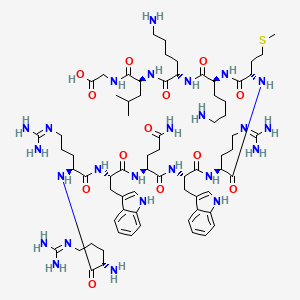
Z-Arg-SBzl (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg-SBzl (TFA): It is specifically a substrate for both bovine and activated human protein C . This compound is utilized in various scientific studies due to its ability to interact with specific enzymes and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The final product is obtained by treating the intermediate with trifluoroacetic acid to remove protecting groups and yield the trifluoroacetate salt .
Industrial Production Methods: : Industrial production methods for Z-Arg-SBzl (TFA) are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : Z-Arg-SBzl (TFA) primarily undergoes enzymatic reactions due to its role as a substrate. It can participate in hydrolysis reactions catalyzed by protein C, leading to the cleavage of the S-benzyl group .
Common Reagents and Conditions: : The common reagents used in the synthesis and reactions of Z-Arg-SBzl (TFA) include trifluoroacetic acid, protecting groups like Boc (tert-butyloxycarbonyl), and various solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products: : The major product formed from the enzymatic reaction of Z-Arg-SBzl (TFA) with protein C is the cleaved peptide, which can be further analyzed for various biochemical properties .
Wissenschaftliche Forschungsanwendungen
Z-Arg-SBzl (TFA) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Z-Arg-SBzl (TFA) involves its interaction with the active site of protein C. The enzyme catalyzes the hydrolysis of the S-benzyl group, leading to the cleavage of the peptide bond. This reaction is crucial for studying the enzymatic activity and specificity of protein C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arginine-p-nitroanilide: Another substrate for protein C, used in similar biochemical assays.
Z-Arginine-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate for serine proteases.
Uniqueness: : Z-Arg-SBzl (TFA) is unique due to its specific interaction with protein C and its ability to provide high-resolution data in enzymatic assays. Its trifluoroacetate form enhances its solubility and stability, making it a preferred choice in various biochemical studies .
Eigenschaften
Molekularformel |
C23H27F3N4O5S |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |
InChI-Schlüssel |
SBWQPYCOPNERTK-FERBBOLQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)



